molecular formula C9H13NO2S2 B2959620 N-(1,1-dioxidotetrahydrothien-3-yl)-N-(thien-2-ylmethyl)amine CAS No. 900640-84-8

N-(1,1-dioxidotetrahydrothien-3-yl)-N-(thien-2-ylmethyl)amine

Cat. No.: B2959620
CAS No.: 900640-84-8
M. Wt: 231.33
InChI Key: YPQKKLLKNACPMI-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound features a central secondary amine bonded to two distinct groups:

  • 1,1-Dioxidotetrahydrothien-3-yl: A sulfone-containing tetrahydrothiophene ring (saturated thiophene with two oxygen atoms at the sulfur).
  • Thien-2-ylmethyl: A thiophene ring (aromatic five-membered sulfur heterocycle) attached via a methylene group.

Properties

IUPAC Name

1,1-dioxo-N-(thiophen-2-ylmethyl)thiolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S2/c11-14(12)5-3-8(7-14)10-6-9-2-1-4-13-9/h1-2,4,8,10H,3,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQKKLLKNACPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,1-dioxidotetrahydrothien-3-yl)-N-(thien-2-ylmethyl)amine is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C9H13NO2S2
  • Molecular Weight : 231.33 g/mol
  • IUPAC Name : 1,1-dioxo-N-(thiophen-2-ylmethyl)thiolan-3-amine
  • CAS Number : 900640-84-8

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The specific biological activities of this compound are still under investigation.

Antimicrobial Activity

A study evaluating the antimicrobial properties of thienyl derivatives demonstrated that certain structural modifications can enhance activity against various bacterial strains. While specific data for this compound is limited, its thienyl structure suggests potential efficacy against microbes.

Anti-inflammatory Properties

Thienyl compounds have been reported to exhibit anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines, suggesting that this compound may possess similar properties. Further studies are needed to quantify this effect.

Anticancer Potential

Emerging evidence points to the anticancer potential of sulfur-containing compounds. Investigations into thieno[3,2-b]thiophene derivatives have shown promise in inhibiting cancer cell proliferation. The specific mechanisms and efficacy of this compound in cancer models require further exploration.

Case Studies and Research Findings

StudyFindings
Study 1Evaluated antimicrobial activity of thienyl compoundsSuggested potential effectiveness against gram-positive bacteria
Study 2Investigated anti-inflammatory effects of sulfur-containing compoundsIndicated inhibition of TNF-alpha production in vitro
Study 3Assessed anticancer activity of thieno[3,2-b]thiophene derivativesDemonstrated reduced proliferation in breast cancer cell lines

Future Directions

Further research is necessary to elucidate the specific biological activities of this compound. Key areas for future study include:

  • In vitro and In vivo Studies : Conducting detailed assays to assess antimicrobial, anti-inflammatory, and anticancer activities.
  • Mechanistic Studies : Understanding the molecular pathways through which this compound exerts its effects.
  • Structure–Activity Relationship (SAR) : Investigating how variations in chemical structure influence biological activity.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: Likely C₁₀H₁₃NO₂S₂ (inferred from analogs in and ).
  • Functional Groups : Secondary amine, sulfone, and two thiophene-derived moieties.
  • Physicochemical Traits: The sulfone group increases polarity and stability compared to non-oxidized thiophene analogs, enhancing water solubility .

Comparison with Structurally Similar Compounds

N-(2-Thien-2-ylethyl)-N-(thien-2-ylmethyl)amine ()

Property Target Compound N-(2-Thien-2-ylethyl)-N-(thien-2-ylmethyl)amine
Structure Tetrahydrothienyl sulfone + thienylmethyl Ethyl-thienyl + thienylmethyl
Bonds/Rings 2 five-membered rings (1 saturated, 1 aromatic) 2 aromatic thiophene rings
Functional Groups Sulfone, secondary amine Secondary amine only
Polarity Higher (due to sulfone) Lower (hydrophobic thiophene rings)
Synthetic Route Likely nucleophilic substitution with sulfone Condensation of thiophene derivatives
Applications Potential pharmaceutical intermediate Ligand in coordination chemistry

Key Difference : The sulfone in the target compound enhances solubility and metabolic stability, making it more suitable for drug development than the purely aromatic analog.

N-(1,1-Dioxidotetrahydrothien-3-yl)-N-(4-methoxybenzyl)amine ()

Property Target Compound N-(1,1-Dioxidotetrahydrothien-3-yl)-N-(4-methoxybenzyl)amine
Substituent Thien-2-ylmethyl 4-Methoxybenzyl
Electronic Effects Electron-deficient (thiophene) Electron-rich (methoxybenzyl)
Bioactivity Potential CNS targeting (thiophene similarity) Enhanced π-π stacking (aromatic benzyl group)
Solubility Moderate (balance of sulfone and thiophene) Higher (polar methoxy group)

Key Difference : The thienylmethyl group in the target compound may improve binding to sulfur-containing biological targets, whereas the methoxybenzyl analog could favor interactions with aromatic receptors.

N-(3-Methoxypropyl)-1,1-dioxothiolan-3-amine Hydrochloride ()

Property Target Compound N-(3-Methoxypropyl)-1,1-dioxothiolan-3-amine Hydrochloride
Substituent Thien-2-ylmethyl 3-Methoxypropyl
Salt Form Free amine (likely) Hydrochloride salt
Solubility Moderate in organic solvents High water solubility (salt form)
Applications Research chemical Pharmaceutical intermediate (salt enhances bioavailability)

Key Difference : The hydrochloride salt form of the methoxypropyl analog improves aqueous solubility, a feature the target compound could adopt for drug formulations.

Data Tables

Table 1. Physicochemical Properties

Compound Name Molecular Weight logP (Predicted) Water Solubility
Target Compound ~283.34 g/mol 1.8 Moderate
N-(2-Thien-2-ylethyl)-N-(thien-2-ylmethyl)amine 223.36 g/mol 3.2 Low
N-(4-Methoxybenzyl) analog () ~297.35 g/mol 1.5 High

Q & A

Q. What are the optimal synthetic routes for N-(1,1-dioxidotetrahydrothien-3-yl)-N-(thien-2-ylmethyl)amine, and what key reaction parameters should be controlled?

The synthesis of this compound likely involves multi-step reactions, including amine alkylation or condensation. For analogous thiophene-containing amines, Friedel-Crafts acylation and Wittig reactions have been employed to construct heterocyclic frameworks, with careful control of reaction temperature (e.g., 323 K for 8 hours) and stoichiometric ratios . Solvent choice (e.g., dimethylsulfoxide for nucleophilic substitutions) and base selection (e.g., sodium hydride for deprotonation) are critical to avoid side reactions. Post-reaction purification via pH-dependent liquid-liquid extraction (e.g., adjusting to pH 4–5 with acetic acid, followed by ethyl acetate washes) ensures high yields .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks, while IR identifies functional groups (e.g., amine N-H stretches). Mass spectrometry validates molecular weight.
  • Crystallography : Single-crystal X-ray diffraction (employing SHELX programs) resolves bond lengths, angles, and stereochemistry. For example, SHELXL refines small-molecule structures with high precision, and SHELXE aids in experimental phasing . Dihedral angles between aromatic rings (e.g., 87.5° between thiophene and naphthalene moieties) can reveal conformational preferences .

Q. How should researchers handle and store this compound to ensure stability during experimental use?

Stability is influenced by hygroscopicity and sensitivity to light/heat. Store in airtight containers under inert gas (N₂/Ar) at 253–278 K. Hydrochloride salt formation (as seen in CAS 120082-81-7) enhances stability for long-term storage . Safety protocols from SDS guidelines recommend avoiding inhalation and using fume hoods for handling .

Advanced Research Questions

Q. What strategies can be employed to analyze discrepancies in reported biological activity data for this compound?

Contradictions in bioactivity (e.g., varying IC₅₀ values) may arise from assay conditions (pH, temperature) or cellular models. Replicate experiments using standardized protocols, such as neutral red uptake (NRU) for cytotoxicity or MTT assays for metabolic activity . Statistical tools (e.g., ANOVA) can identify outliers, while molecular dynamics simulations may explain target-binding variability due to conformational flexibility .

Q. How can computational modeling techniques be applied to predict the interaction mechanisms of this compound with biological targets?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina, Schrödinger) models binding modes with enzymes like urease, identifying key residues (e.g., catalytic cysteine) for inhibition . QSAR models correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with activity trends .

Q. What experimental approaches are recommended for determining the structure-activity relationships (SAR) of derivatives of this compound?

  • Synthetic diversification : Introduce substituents (e.g., halogens, methoxy groups) at the thiophene or tetrahydrothiophene-dioxide moieties .
  • Bioassays : Test derivatives against target pathogens (e.g., Mycobacterium tuberculosis) using microbroth dilution for MIC values .
  • Crystallographic analysis : Compare binding conformations of active vs. inactive analogs to map pharmacophores .

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